
Apilimod
Overview
Description
Apilimod is a small molecule that was initially identified as an inhibitor of the production of interleukins IL-12 and IL-23. It was developed for the oral treatment of autoimmune conditions such as Crohn’s disease and rheumatoid arthritis Later, it was discovered that this compound has an additional mode of action as an inhibitor of the lipid kinase enzyme phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) . This discovery has led to its repurposing as a potential antiviral and anticancer drug .
Mechanism of Action
Target of Action
Apilimod primarily targets the phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) . PIKfyve is a lipid kinase involved in endosome maturation and plays a critical role in the endosomal and lysosomal system, regulating membrane homeostasis, endosomal trafficking, and autophagy .
Mode of Action
This compound exhibits exquisite specificity for PIKfyve and has selective cytotoxic activity . It inhibits PIKfyve, thereby disrupting lysosomal function . This disruption of lysosomal function is a unique mechanism of action that induces cytotoxicity .
Biochemical Pathways
This compound, by inhibiting PIKfyve, affects the phosphoinositide signaling pathway . PIKfyve phosphorylates phosphatidylinositol-3-phosphate (PI(3)P), producing PI(3,5)P2 . This process is crucial for endosomal membrane trafficking and autophagy . Therefore, the inhibition of PIKfyve by this compound disrupts these processes, leading to cytotoxic effects .
Pharmacokinetics
The detailed pharmacokinetics of this compound are largely unknown . It has been reported that this compound was well-tolerated in phase 2 clinical trials for autoimmune diseases .
Result of Action
This compound’s action results in the disruption of lysosomal function, leading to cytotoxicity . It has broad anticancer activity in vitro and in vivo across all subtypes of B-cell non-Hodgkin lymphoma (B-NHL) . Furthermore, it has been found to have potent and selective antiproliferative effects .
Preparation Methods
The synthesis of Apilimod involves several steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: Various substituents are introduced onto the pyrimidine core through substitution reactions. These reactions often involve the use of reagents such as halides and amines.
Final Assembly: The final assembly of this compound involves the coupling of the pyrimidine core with other functional groups to achieve the desired structure.
Chemical Reactions Analysis
Apilimod undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing nitro groups to amines.
Substitution: Substitution reactions are common in the synthesis of this compound, where various substituents are introduced onto the pyrimidine core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the functional groups on the pyrimidine core.
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
Apilimod exhibits potent antiproliferative effects, particularly in B-cell non-Hodgkin lymphoma (B-NHL). It operates through the inhibition of PIKfyve, leading to lysosomal dysfunction and subsequent cytotoxicity in malignant cells. The compound has demonstrated nanomolar activity in vitro and shows synergistic effects when combined with established B-NHL treatments.
Case Study:
A high-throughput screening identified this compound as a promising candidate for targeting B-NHL. In vivo studies revealed significant tumor growth inhibition in xenograft models. For instance, this compound combined with rituximab resulted in an 83% reduction in tumor growth compared to 58% with rituximab alone .
Study | Model | Tumor Growth Inhibition (%) | Combination Therapy |
---|---|---|---|
Xenograft Study | Daudi Burkitt Lymphoma | 50-150 mg/kg | This compound + Rituximab (83%) |
Immunocompetent Model | A20 Lymphoma | 86% | This compound + Anti-PD-L1 |
Infectious Disease Research
COVID-19 Applications:
this compound has been investigated for its antiviral properties, particularly against SARS-CoV-2. Research indicates that it inhibits viral entry by targeting PIKfyve kinase, which is crucial for endosomal trafficking of coronaviruses.
Findings:
In cell-based assays, this compound effectively reduced the infection rates of SARS-CoV-2 and Zaire ebolavirus by preventing the release of viral contents from endosomes . The compound was well-tolerated in clinical trials but was discontinued for autoimmune indications due to ineffectiveness.
Neurodegenerative Disorders
Mechanism and Efficacy:
Recent studies have explored this compound's potential in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. It has been shown to enhance autophagic clearance of toxic aggregates associated with these conditions.
Case Study:
In models of C9ORF72 ALS, this compound protected motor neurons from neurotoxicity and reduced dipeptide protein aggregates. Additionally, it improved motor function in zebrafish models exposed to toxic aggregates .
Condition | Model | Outcome |
---|---|---|
ALS | iPSC-derived Motor Neurons | Reduced neurotoxicity |
ALS | Zebrafish Model | Improved motor function |
Inflammatory Diseases
This compound has been evaluated for its anti-inflammatory properties in conditions such as Crohn's disease, rheumatoid arthritis, and psoriasis. While initial trials did not meet primary endpoints for these diseases, the compound demonstrated a favorable safety profile with mild side effects .
Comparison with Similar Compounds
Apilimod is unique among PIKfyve inhibitors due to its high specificity and potency. Similar compounds include:
Compared to these compounds, this compound has demonstrated a broader range of applications, including anticancer and antiviral activities, making it a versatile tool in scientific research .
Biological Activity
Apilimod is a first-in-class inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), which has garnered attention for its diverse biological activities, particularly in cancer therapy and fibrotic diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
This compound specifically inhibits PIKfyve, an enzyme crucial for lysosomal function and membrane trafficking. By disrupting the normal function of lysosomes, this compound induces cytotoxic effects primarily in B-cell non-Hodgkin lymphoma (B-NHL) cells while sparing normal cells. The compound's mechanism includes:
- Inhibition of Lysosomal Function : this compound impairs endolysosomal membrane traffic, leading to lysosomal dysfunction. This is supported by findings from genome-wide CRISPR screens that identified lysosomal genes as key determinants of sensitivity to this compound treatment .
- Cytokine Modulation : Inhibition of PIKfyve also affects immune responses by modulating the production of cytokines such as IL-12 and IL-23 .
Mechanism | Description |
---|---|
PIKfyve Inhibition | Direct inhibition leading to lysosomal dysfunction |
Cytokine Modulation | Affects immune cell cytokine production |
Gene Regulation | Alters expression of lysosomal and autophagy-related genes |
Biological Activity in Cancer
This compound has shown significant antiproliferative activity against various cancer types, particularly B-NHL. In vitro studies demonstrate nanomolar potency, while in vivo studies reveal promising efficacy:
- In Vitro Studies : this compound exhibits selective cytotoxicity in B-NHL cell lines compared to normal lymphocytes, with a notable impact on cell viability and proliferation rates .
- In Vivo Efficacy : In mouse models, this compound has demonstrated dose-dependent tumor growth inhibition. For instance, in a Daudi Burkitt lymphoma xenograft model, doses ranging from 50 to 150 mg/kg resulted in significant tumor suppression without adverse effects on body weight .
Case Study: Combination Therapy
Recent studies have explored the combination of this compound with established therapies such as rituximab. In one study, this compound combined with rituximab achieved an 83% tumor growth inhibition compared to 58% with rituximab alone . This suggests that this compound may enhance the efficacy of existing treatments for B-NHL.
Biological Activity in Fibrosis
This compound's role extends beyond oncology; it has also been investigated for its anti-fibrotic properties:
- Cardiac Fibrosis : this compound has been shown to mitigate myocardial fibrosis and prevent left ventricular dysfunction in mouse models subjected to pressure overload. It effectively reduced collagen deposition and the expression of pro-fibrotic genes such as collagen type I and III .
- Mechanistic Insights : The anti-fibrotic effects are attributed to the blockade of TGFβ signaling pathways, which play a crucial role in fibroblast activation and extracellular matrix remodeling .
Table 2: Effects of this compound on Cardiac Fibrosis
Parameter | Control (TAC) | This compound Treatment |
---|---|---|
Collagen Accumulation | High | Significantly Reduced |
Pro-fibrotic Gene Expression | Elevated | Attenuated |
Left Ventricular Dysfunction | Present | Prevented |
Clinical Trials and Future Directions
This compound has undergone various clinical trials targeting conditions like psoriasis and Crohn's disease; however, many did not meet primary endpoints leading to halted development in these areas . Despite this, ongoing research continues to explore its potential in oncology and fibrosis.
Properties
CAS No. |
541550-19-0 |
---|---|
Molecular Formula |
C23H26N6O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17- |
InChI Key |
HSKAZIJJKRAJAV-UQQQWYQISA-N |
SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |
Key on ui other cas no. |
541550-19-0 |
Pictograms |
Irritant |
Synonyms |
(E)-4-(6-(2-(3-methylbenzylidene)hydrazinyl)-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl)morpholine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.